molecular formula C9H7BrO2 B8202816 5-(Bromomethyl)isobenzofuran-1(3H)-one

5-(Bromomethyl)isobenzofuran-1(3H)-one

Cat. No.: B8202816
M. Wt: 227.05 g/mol
InChI Key: IIAWAGJUKCOHRO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by a bromomethyl group attached to the 5-position of the isobenzofuran ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of 1,3-dihydroisobenzofuran-1-one. One common method is the reaction of 1,3-dihydroisobenzofuran-1-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)isobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)isobenzofuran-1(3H)-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1,3-dihydroisobenzofuran-1-one
  • 5-(Hydroxymethyl)-1,3-dihydroisobenzofuran-1-one
  • 5-(Methoxymethyl)-1,3-dihydroisobenzofuran-1-one

Uniqueness

5-(Bromomethyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in synthetic chemistry, allowing for the efficient introduction of various functional groups.

Properties

IUPAC Name

5-(bromomethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWAGJUKCOHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CBr)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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